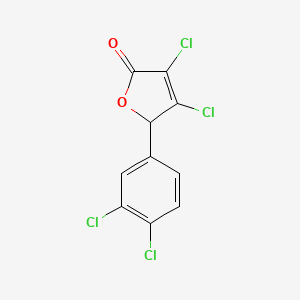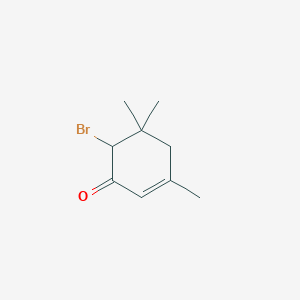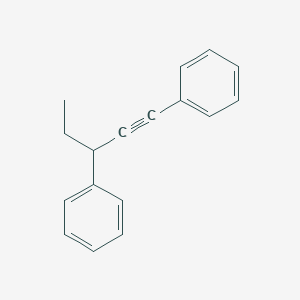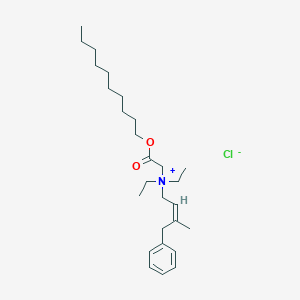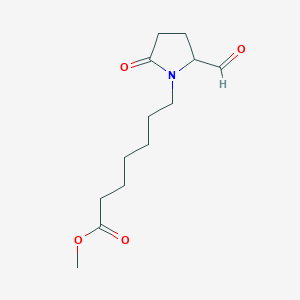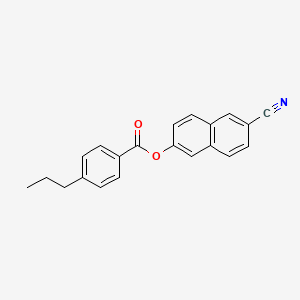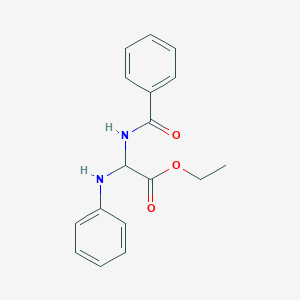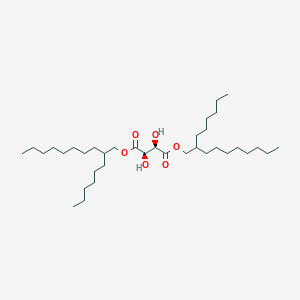
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, resulting in the formation of new esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Chemistry: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions. It may also serve as a substrate in enzymatic studies to investigate the activity of esterases and lipases.
Medicine: The compound’s potential as a drug delivery agent is being explored, particularly in the formulation of lipid nanoparticles for targeted drug delivery. Its biocompatibility and ability to form stable complexes with therapeutic agents make it a promising candidate for medical applications.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. Its ability to enhance the flexibility and durability of materials makes it valuable in the manufacturing of plastics and coatings.
作用機序
The mechanism of action of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. In drug delivery applications, the compound forms stable complexes with therapeutic agents, facilitating their transport and release at the target site. The hydroxyl groups in the molecule can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
類似化合物との比較
Bis(2-ethylhexyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with shorter alkyl chains.
Bis(2-octyldodecyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with longer alkyl chains.
Uniqueness: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The balance between hydrophobicity and hydrophilicity in this compound makes it particularly suitable for applications in drug delivery and material science.
特性
CAS番号 |
58200-65-0 |
|---|---|
分子式 |
C36H70O6 |
分子量 |
598.9 g/mol |
IUPAC名 |
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-41-35(39)33(37)34(38)36(40)42-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-34,37-38H,5-30H2,1-4H3/t31?,32?,33-,34-/m1/s1 |
InChIキー |
SRQWVWYKJRESRH-GCKWNZSXSA-N |
異性体SMILES |
CCCCCCCCC(CCCCCC)COC(=O)[C@@H]([C@H](C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
正規SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C(C(C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
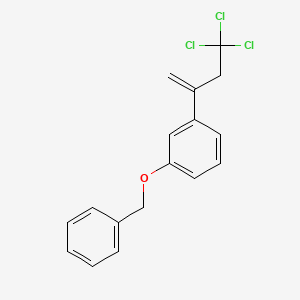
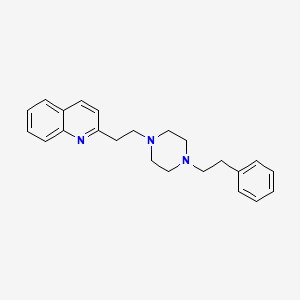
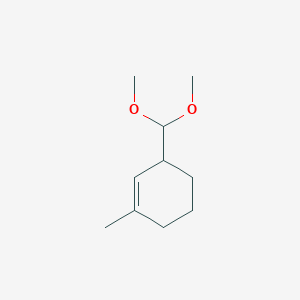
![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
